N-(2-Aminoethyl)-3-aminopropyl-silantriol, with the chemical formula C₈H₂₂N₂O₃Si and a molecular weight of 222.3574 g/mol, is a silane compound featuring amino groups that enhance its reactivity and functional properties. It is also known by various names such as N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane and 3-(2-aminoethylamino)propyltrimethoxysilane. The compound contains three methoxy groups attached to a silane backbone, which can undergo hydrolysis to form silanol groups, contributing to its potential applications in surface modification and as a coupling agent in various chemical processes .
N-(2-Aminoethyl)-3-aminopropyl-silantriol is characterized by its hydrolytic instability, with a half-life of less than one hour under neutral pH conditions. Upon hydrolysis, the methoxy groups are cleaved, yielding methanol and silanol species. This reaction can lead to the formation of oligomers or polymers when the silanol groups condense with each other. The Si-C bond remains stable during this process, ensuring that the amino groups are retained, which is crucial for its biological and chemical activities .
The biological activity of N-(2-aminoethyl)-3-aminopropyl-silantriol has been explored in various contexts. Notably, it has been utilized in the development of biosensors, such as cholesterol biosensors, where it serves as a platform for enzyme immobilization. The presence of amino groups enhances the binding affinity for biomolecules, making it suitable for applications in biochemistry and diagnostics . Additionally, its interaction with biological systems suggests potential roles in drug delivery and tissue engineering due to its ability to form stable bonds with biological surfaces.
Synthesis of N-(2-aminoethyl)-3-aminopropyl-silantriol typically involves the reaction of 3-aminopropyl-trimethoxysilane with 2-aminoethanol. This reaction can be facilitated under acidic or basic conditions to promote nucleophilic attack on the silane. The resulting product can be purified through distillation or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
N-(2-aminoethyl)-3-aminopropyl-silantriol finds diverse applications across various fields:
Interaction studies involving N-(2-aminoethyl)-3-aminopropyl-silantriol have primarily focused on its binding characteristics with biomolecules. Research indicates that the amino groups facilitate strong interactions with proteins and nucleic acids, enhancing the stability and functionality of biosensor constructs. Furthermore, studies have shown that the compound can influence cellular behavior when used in coatings for medical devices, promoting cell adhesion and proliferation .
Several compounds share structural similarities with N-(2-aminoethyl)-3-aminopropyl-silantriol, each possessing unique properties:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 3-Aminopropyl-trimethoxysilane | C₈H₂₂N₂O₃Si | Commonly used for surface modification; more stable than silantriol. |
| N-(2-Aminoethyl)-3-aminopropyl-dimethoxymethylsilane | C₈H₂₂N₂O₃Si | Contains dimethoxy instead of trimethoxy groups; different reactivity profile. |
| (3-Aminoethyl)aminopropyl-methyl-dimethoxysilane | C₈H₂₂N₂O₃Si | Similar structure but varies in methyl group presence affecting solubility. |
N-(2-aminoethyl)-3-aminopropyl-silantriol stands out due to its high reactivity from multiple amino groups combined with silanol functionality, making it particularly effective for applications requiring strong adhesion or biomolecular interactions .